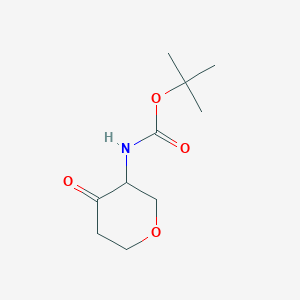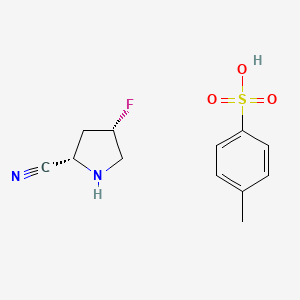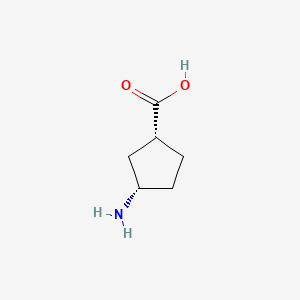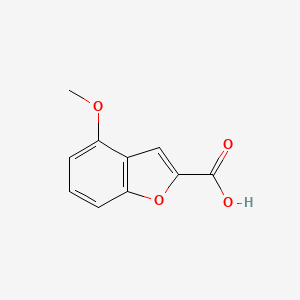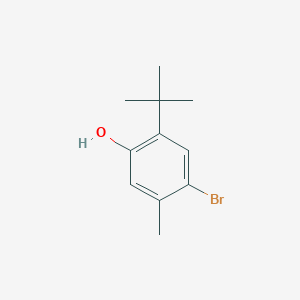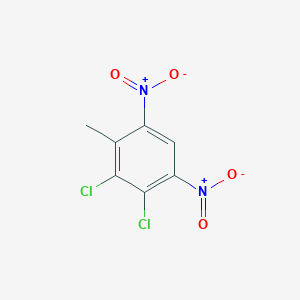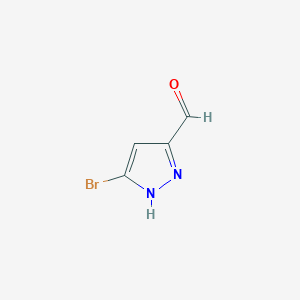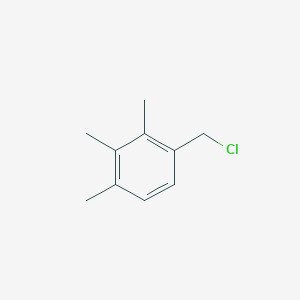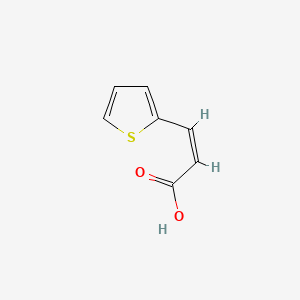
(E)-3-(2-Thienyl)acrylic acid
Übersicht
Beschreibung
“(E)-3-(2-Thienyl)acrylic acid” is a compound that contains a 2-thienyl group . The 2-thienyl group is a sulfur atom plus an oxygen atom . It’s found in compounds such as thionyl fluoride and thionyl chloride .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported. For instance, a chiral Brønsted acid-catalyzed enantioselective dehydrative Nazarov-type electrocyclization (DNE) of electron-rich aryl- and 2-thienyl-β-amino-2-en-1-ols has been described . This reaction affords access to a wide variety of the corresponding 1H-indenes and 4H-cyclopenta[b]thiophenes .Molecular Structure Analysis
The molecular structure of “this compound” would include a 2-thienyl group . The 2-thienyl group is a sulfur atom plus an oxygen atom .Chemical Reactions Analysis
In terms of chemical reactions, a chiral Brønsted acid-catalyzed enantioselective dehydrative Nazarov-type electrocyclization (DNE) of electron-rich aryl- and 2-thienyl-β-amino-2-en-1-ols has been described . This reaction affords access to a wide variety of the corresponding 1H-indenes and 4H-cyclopenta[b]thiophenes .Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
(E)-3-(2-Thienyl)acrylic acid and its derivatives exhibit notable antibacterial properties. A study by Kimura, Yabuuchi, and Hisaki (1962) synthesized this acid and tested its antibacterial activity against various bacteria in vitro, highlighting its potential in antimicrobial applications (Kimura, Yabuuchi, & Hisaki, 1962).
Conformational Analysis
Research by Fisichella, Mineri, Scarlata, and Sciotto (1975) provided insights into the conformational aspects of (E)-α-phenyl-β-(2-thienyl) acrylic acids. Their NMR spectral data suggested these compounds favor the s-trans conformation, contributing to the understanding of their structural properties (Fisichella, Mineri, Scarlata, & Sciotto, 1975).
Polymerization and Material Properties
Dai and Chen (2018) discussed the use of acrylic acid in the synthesis of various branched, carboxylic acid-functionalized polyolefin materials. Their study underlines the importance of this compound in polymer science, especially in creating materials with controlled microstructures and improved material properties (Dai & Chen, 2018).
Asymmetric Synthesis
Stoll and Süess (1974) demonstrated the asymmetric hydrogenation of this compound, achieving high yields and optical purity. This research contributes to the field of asymmetric synthesis, which is crucial in creating optically active compounds (Stoll & Süess, 1974).
Polyacrylamide Functionalization
A study by Poellmann and Wagoner Johnson (2013) explored the activation of polyacrylamide substrates using acrylic acid for protein patterning. This has significant implications in cell mechanobiology research, offering a method to study cell behavior in response to various stimuli (Poellmann & Wagoner Johnson, 2013).
Structural and Electronic Properties
Bertran, Armelin, Torras, Estrany, Codina, and Alemán (2008) provided a combined theoretical and experimental study of poly(3-thiophene-3-yl acrylic acid), a polythiophene derivative. Their findings on its structural and electronic properties are vital for applications in electronics and materials science (Bertran et al., 2008).
Zukünftige Richtungen
The future directions for research on “(E)-3-(2-Thienyl)acrylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of the methodology for hydrogenation is of great significance in organic chemistry . Ionic hydrogenation is attractive for its chemoselectivity and unique feature of product structures which is a result of the combination of reduction, cyclization and intermolecular addition . It is mostly suitable for the reduction of carbonyl groups, unsaturated hydrocarbons, imines and reductive amination of carbonyl compounds .
Eigenschaften
IUPAC Name |
(Z)-3-thiophen-2-ylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H,8,9)/b4-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMZQOIASVGJQE-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



